![molecular formula C15H18F3N5O2S B2601336 N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide CAS No. 2034373-00-5](/img/structure/B2601336.png)
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide
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Description
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide is a useful research compound. Its molecular formula is C15H18F3N5O2S and its molecular weight is 389.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Research has explored the synthesis of sulfonamide-containing 1,5-diarylpyrazole derivatives, focusing on their potential as cyclooxygenase-2 (COX-2) inhibitors. This is exemplified by the identification of celecoxib, a potent and selective COX-2 inhibitor, which has progressed to clinical trials for treating rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Antibacterial Applications
Studies have been conducted on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, demonstrating potential as antibacterial agents. This includes the development of pyran, pyridine, pyridazine, pyrazole, and oxazole derivatives, some of which showed high antibacterial activity (Azab et al., 2013).
CNS Disorders Treatment
Investigations into N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines have revealed their potential as selective 5-HT7 receptor ligands or multifunctional agents, which could be useful in treating complex diseases like CNS disorders. This includes the identification of potent and selective 5-HT7 receptor antagonists with antidepressant-like and pro-cognitive properties (Canale et al., 2016).
properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-3,3,3-trifluoropropane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N5O2S/c16-15(17,18)3-8-26(24,25)21-6-7-23-14(11-1-2-11)9-12(22-23)13-10-19-4-5-20-13/h4-5,9-11,21H,1-3,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USQCOGAKKLBVBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNS(=O)(=O)CCC(F)(F)F)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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